N-methylpentafluorobenzamide
Description
N-Methylpentafluorobenzamide is a fluorinated benzamide derivative characterized by a pentafluorophenyl ring substituted with a methylamide group. This structure confers unique electronic properties due to the electron-withdrawing nature of the fluorine atoms. A key study demonstrated its ability to form π-π complexes with aromatic receptors, as evidenced by fluorine NMR resonance shifts. Specifically, upon complexation with DMAc, shifts of 0.3363 ppm, 1.6754 ppm, and 0.9570 ppm were observed for its fluorine atoms, indicating significant electronic interactions .
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c1-14-8(15)2-3(9)5(11)7(13)6(12)4(2)10/h1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQNFZYJRSIRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylpentafluorobenzamide can be synthesized through the direct condensation of pentafluorobenzoic acid and methylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . Another method involves the reaction of pentafluorobenzoyl chloride with methylamine in the presence of a base .
Industrial Production Methods: Industrial production of benzamide, pentafluoro-N-methyl- often involves the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylpentafluorobenzamide can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often requiring a catalyst or a base.
Major Products:
Oxidation: N-oxides of benzamide, pentafluoro-N-methyl-.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-methylpentafluorobenzamide is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology and Medicine: This compound has been studied for its potential biological activities, including antibacterial and antifungal properties . It is also investigated for its role in drug design and development due to its ability to interact with biological targets.
Industry: In the industrial sector, benzamide, pentafluoro-N-methyl- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of benzamide, pentafluoro-N-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been shown to inhibit certain proteases by binding to their active sites . The exact pathways and targets can vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations :
- Fluorination Effects: this compound’s pentafluorophenyl group enhances electron-withdrawing capacity compared to mono- or trifluoromethyl substituents (e.g., flutolanil). This likely amplifies its π-acceptor strength, as reflected in its pronounced NMR shifts .
- Functional Group Impact : The methylamide group in this compound contrasts with the hydroxy group in 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide. The latter’s hydrogen-bonding capability may enhance solubility but reduce stability in hydrophobic environments .
- Biocompatibility : Unlike nitro-containing toxins, this compound’s fluorine substituents offer improved biocompatibility while maintaining strong binding interactions, a critical advantage for biomedical applications .
Spectroscopic and Electronic Properties
While this compound exhibits distinct fluorine NMR shifts, other fluorinated benzamides show varied spectral behaviors. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates pH-dependent fluorescence intensity, peaking at neutral pH due to optimal electronic transitions . Such properties are absent in this compound, likely due to its fully fluorinated aromatic system quenching fluorescence.
Biological Activity
N-methylpentafluorobenzamide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pentafluorobenzene ring substituted with a methyl group at the nitrogen atom of the amide functional group. The presence of multiple fluorine atoms significantly alters the compound's physicochemical properties, including lipophilicity and metabolic stability.
- Molecular Formula : CHFNO
- Molecular Weight : 201.10 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's fluorinated structure enhances its binding affinity and selectivity, which may lead to improved therapeutic outcomes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound has been investigated for its ability to modulate receptor activity, particularly in the context of inflammatory responses and immune system regulation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Initial assessments indicate that this compound may possess antimicrobial activity against certain bacterial strains, warranting further investigation into its potential as an antibiotic agent.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound:
- Cell Line Testing : The compound was tested on various human cell lines to assess cytotoxicity and anti-inflammatory effects. Results indicated a dose-dependent reduction in pro-inflammatory cytokines (e.g., IL-6) when treated with this compound.
| Concentration (µM) | IL-6 Levels (pg/mL) |
|---|---|
| 0 | 150 |
| 10 | 120 |
| 50 | 80 |
| 100 | 50 |
Animal Studies
In vivo studies utilizing murine models have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Inflammation Model : Mice treated with this compound showed significant reductions in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
| Treatment Group | Paw Swelling (mm) |
|---|---|
| Control | 5.0 |
| Low Dose (10 mg/kg) | 3.5 |
| High Dose (50 mg/kg) | 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
